4-(1H-tetrazol-1-yl)phenyl 2-(4-ethylphenoxy)propanoate
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Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE is a complex organic compound featuring a tetrazole ring and a phenyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The esterification process involves reacting the tetrazole derivative with 2-(4-ETHYLPHENOXY)PROPANOIC acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3,4-TETRAZOL-5-YL)BENZALDEHYDE
- 2-(1-CYCLOPROPYL-1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
- 1,2,4-TRIAZOLE DERIVATIVES
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE is unique due to its combination of a tetrazole ring and a phenyl propanoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(4-ethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-3-14-4-8-16(9-5-14)24-13(2)18(23)25-17-10-6-15(7-11-17)22-12-19-20-21-22/h4-13H,3H2,1-2H3 |
InChI Key |
UJHRIKOSESNONE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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